molecular formula C19H30N6O4 B2519636 ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898408-72-5

ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2519636
M. Wt: 406.487
InChI Key: BEFBEEBSIFMRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


“Ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is part of a collection of rare and unique chemicals2.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Scientific Research Applications

Ethyl Acetate Applications

Ethyl acetate is extensively used as a solvent for paints, coatings, resins, inks, and is a main ingredient in various fragrances and flavors for consumer products, including its use in decaffeination processes. The review of ethyl acetate production via various process intensification techniques highlights its significant advantages in terms of energy savings and economic effectiveness, suggesting its potential utility in industrial applications where specific solvent properties of ethyl acetate could be required (Patil & Gnanasundaram, 2020).

Piperazine Derivatives in Therapeutics

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in a variety of therapeutic drugs with diverse applications such as antipsychotic, antihistamine, antianginal, and anticancer, among others. The substitution pattern on the piperazine nucleus greatly influences the medicinal potential of the resultant molecules, indicating the relevance of researching specific derivatives like the one mentioned for potential therapeutic uses (Rathi et al., 2016).

Toxicological Review of Ethyl Tertiary-Butyl Ether

Though not directly related, reviewing the toxicological aspects of similar compounds, such as ethyl tertiary-butyl ether, provides insights into the environmental and health safety considerations necessary for chemical applications. This review covers the low toxicity, non-irritation to eyes and skin, and neurological effects at high exposure, relevant for assessing the safety profile of new chemical entities (Mcgregor, 2007).

Safety And Hazards


Future Directions


The future directions for research on this compound could include elucidating its synthesis, determining its molecular structure, studying its reactivity, and investigating its mechanism of action. However, without more information, it’s difficult to predict specific future directions1.


properties

IUPAC Name

ethyl 2-[4-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O4/c1-5-29-14(26)12-23-8-10-24(11-9-23)18-20-16-15(25(18)7-6-13(2)3)17(27)21-19(28)22(16)4/h13H,5-12H2,1-4H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFBEEBSIFMRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

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